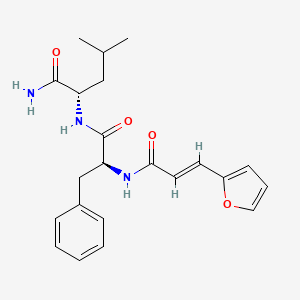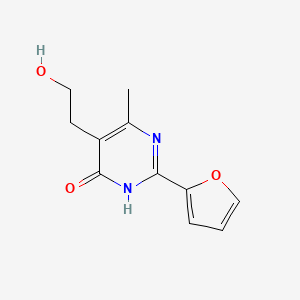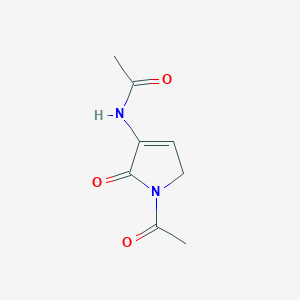
N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two 4,6-dichloropyrimidine groups attached to an oxalamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide typically involves the reaction of 4,6-dichloropyrimidine with oxalyl chloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine rings can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
4,6-Dichloropyrimidine: A precursor in the synthesis of N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide.
2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with similar chemical properties.
Uniqueness: this compound is unique due to its oxalamide core, which imparts distinct chemical and physical properties compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Propiedades
Fórmula molecular |
C10H4Cl4N6O2 |
|---|---|
Peso molecular |
382.0 g/mol |
Nombre IUPAC |
N',N'-bis(4,6-dichloropyrimidin-5-yl)oxamide |
InChI |
InChI=1S/C10H4Cl4N6O2/c11-5-3(6(12)17-1-16-5)20(10(22)9(15)21)4-7(13)18-2-19-8(4)14/h1-2H,(H2,15,21) |
Clave InChI |
OKXWHFHFKYPFLK-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(C(=N1)Cl)N(C2=C(N=CN=C2Cl)Cl)C(=O)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline](/img/structure/B12911985.png)

![1H,1'H-[2,2'-Bipyrrole]-4-carbaldehyde](/img/structure/B12912007.png)

![2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12912030.png)
![5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B12912039.png)
![(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12912056.png)

![7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12912062.png)
![2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B12912068.png)

![3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12912080.png)

